molecular formula C15H14O B3264667 2-(9H-fluoren-9-yl)ethanol CAS No. 3952-36-1

2-(9H-fluoren-9-yl)ethanol

Cat. No.: B3264667
CAS No.: 3952-36-1
M. Wt: 210.27 g/mol
InChI Key: WKBKTKRNNSFTMV-UHFFFAOYSA-N
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Description

Structural Significance of the Fluorene (B118485) Moiety in Chemical Research

The fluorene moiety, a dibenzocyclopentadiene system, possesses a unique combination of structural and electronic features that make it a valuable building block in various areas of chemical research. entrepreneur-cn.comfoodb.cahmdb.ca Its rigid and nearly planar structure provides a well-defined and robust scaffold for the construction of more complex molecules. wikipedia.orgresearchgate.net

A key feature of the fluorene core is its extended π-conjugated system, which is responsible for its characteristic fluorescence and interesting photoelectric properties. entrepreneur-cn.commdpi.com These properties have made fluorene derivatives highly sought after for applications in materials science, particularly in the development of:

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are valued for their high fluorescence quantum yields and thermal stability, making them excellent candidates for emissive layers in OLEDs, especially for blue light emission. entrepreneur-cn.comresearchgate.netnih.gov

Solar Cells: The hole-transporting capabilities of fluorene derivatives have been exploited in the fabrication of efficient perovskite and organic solar cells. entrepreneur-cn.commdpi.com

Sensors: The fluorescent properties of fluorene compounds can be modulated by their environment, leading to their use in chemical and biological sensors. mdpi.com

Furthermore, the C9 position of the fluorene ring is readily functionalized, allowing for the tuning of the molecule's physical and chemical properties, such as solubility and charge transport characteristics, without significantly altering the electronic properties of the conjugated backbone. researchgate.net This versatility enables the synthesis of a wide range of derivatives with tailored functionalities for applications extending to biochemistry and drug development, including roles as fluorophores in bioimaging and as core structures in potential therapeutic agents. entrepreneur-cn.commdpi.com

Positioning of 2-(9H-fluoren-9-yl)ethanol within the Fluorene Compound Class

This compound is a derivative of fluorene characterized by the attachment of a 2-hydroxyethyl group at the C9 position of the fluorene ring system. nih.gov This specific substitution positions it as a functionalized aliphatic alcohol within the broader class of fluorene compounds. lookchem.com Its chemical structure combines the rigid, aromatic, and fluorescent core of fluorene with the reactive hydroxyl (-OH) group of the ethanol (B145695) substituent.

The presence of the ethanol group imparts distinct properties to the molecule compared to the parent fluorene. The hydroxyl group introduces polarity, which can influence its solubility and intermolecular interactions. lookchem.com More importantly, it serves as a reactive handle for further chemical transformations, allowing this compound to act as a key building block or intermediate in the synthesis of more complex molecules. lookchem.com

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 3952-36-1
Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
Synonyms Fluorene-9-ethanol, 9-Hydroxyethylfluorene, 2-(9-Fluorenyl)ethanol

Data sourced from multiple references. nih.govguidechem.comboronpharm.comechemi.com

Scope and Research Directions for this compound

The primary role of this compound in contemporary research is that of a versatile synthetic intermediate. lookchem.com The hydroxyl group provides a convenient point for derivatization, enabling its incorporation into a variety of larger molecular frameworks. Current and potential research directions are largely dictated by this functionality.

Key Research Applications:

Pharmaceutical Synthesis: The compound serves as a building block in the creation of more complex molecules with potential pharmacological activity. lookchem.com The fluorene core itself is found in some bioactive molecules, and this derivative provides a route to new analogues. entrepreneur-cn.commdpi.com

Polymer Chemistry: The hydroxyl group allows this compound to be used as a monomer or an initiator in polymerization reactions. This leads to the development of polymers that incorporate the desirable photophysical and thermal properties of the fluorene moiety. lookchem.com

Organic Materials Science: As an intermediate, it contributes to the synthesis of novel materials for optoelectronic applications. By reacting the hydroxyl group, it can be tethered to other chromophores or integrated into conjugated systems designed for OLEDs, solar cells, or sensors. lookchem.com

Drug Delivery Systems: Research has explored its use as a component in drug delivery systems, where the fluorene unit can provide a hydrophobic core while the rest of the structure is tailored for drug encapsulation and release. lookchem.com

The research landscape for this compound is focused on leveraging its unique structure as a bridge between the foundational properties of the fluorene core and the diverse functionalities required for advanced applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBKTKRNNSFTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316143
Record name Fluorene-9-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-36-1
Record name Fluorene-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 9h Fluoren 9 Yl Ethanol and Its Precursors

Classical Approaches to Fluorene-Substituted Ethanols

Classical synthetic routes to fluorene-substituted ethanols, including 2-(9H-fluoren-9-yl)ethanol, have traditionally relied on nucleophilic addition and substitution reactions involving the fluorenyl anion. The acidity of the C9-proton of the fluorene (B118485) ring (pKa = 22.6 in DMSO) allows for its deprotonation to form the stable, orange-colored fluorenyl anion (C₁₃H₉⁻). wikipedia.org This anion serves as a potent nucleophile.

One established method involves the alkylation of fluorene. An efficient, large-scale synthesis of 9-(2-hydroxyethyl)fluorene, another name for this compound, has been described, highlighting the reactivity of the fluorene at the 9-position. researchgate.net

Another classical approach is the reaction of a fluorenyl anion with an appropriate electrophile. A notable example is the reductive dehalogenation of 9-bromofluorene (B49992) using an agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). This process generates the fluorenyl anion in situ, which can then react with various electrophiles, such as aldehydes, to yield the corresponding fluorenyl alcohol derivatives. mdpi.comnih.govresearchgate.net The reaction is believed to proceed via two successive single-electron transfers to create the fluorenyl anion, which then performs a nucleophilic attack on the aldehyde's carbonyl group. mdpi.com

A two-step synthesis starting from fluorene has also been patented. This method involves the reaction of the fluorenyl anion with ethyl formate (B1220265) to produce 9-fluorene formaldehyde, which is subsequently reduced to yield the target alcohol. patsnap.com

These classical methods, while effective, often require stoichiometric amounts of strong bases or reducing agents and may lack the efficiency and selectivity of more modern techniques.

Modern Catalytic and Stereoselective Synthesis Routes

The pursuit of more efficient, selective, and sustainable synthetic methods has led to the development of advanced catalytic routes for preparing fluorenyl alcohols. These modern approaches often utilize transition metal catalysts and can offer high levels of control, including stereoselectivity.

Transition Metal-Catalyzed Transformations to Fluorenyl Alcohols

Transition metal catalysis has become a cornerstone for the synthesis of complex organic molecules, including fluorene derivatives. researchgate.net A novel and efficient catalytic synthesis of substituted 9H-fluoren-9-ols has been developed utilizing a cooperative palladium/norbornene catalytic system. rsc.orgnih.gov This method starts from aryl iodides and secondary ortho-bromobenzyl alcohols. The transformation involves a dual catalytic cycle: a Pd(II)-mediated oxidation of the secondary alcohol to the corresponding ketone, followed by a Pd(0)/norbornene-catalyzed reaction of the in situ-generated ketone with the aryl iodide. rsc.orgnih.gov This protocol is noted for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov

The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), as solvents has also been shown to have a remarkable beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H activation reactions. rsc.org

Catalyst SystemStarting MaterialsKey Features
Palladium/NorborneneAryl iodides, secondary ortho-bromobenzyl alcoholsHigh functional group tolerance, mild conditions, moderate to good yields. rsc.orgnih.gov
Triazole-Gold (TA-Au) / CopperPropargyl alcohol, alkynesOne-pot, three-step cascade reaction for substituted furans, adaptable for other heterocycles. organic-chemistry.org

Enantioselective Synthesis of Chiral Fluorenyl Ethanol (B145695) Derivatives

The development of enantioselective methods is a critical goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For fluorenyl alcohols, significant progress has been made in creating chiral derivatives with high enantiomeric excess.

An efficient protocol for the asymmetric synthesis of chiral fluorenols has been achieved through an enantioconvergent process. nih.govrsc.org This strategy employs a Pd(II)/chiral norbornene cooperative catalysis system, starting from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. nih.govrsc.org The process is redox-neutral and involves a sequence of destroying and then regenerating the stereocenter, with the chiral norbornene cocatalyst being the sole source of chirality. nih.gov This method provides access to a diverse array of functionalized chiral fluorenols with consistently excellent enantioselectivities (typically 90–99% e.e.). nih.gov

The design of chiral catalysts, such as oxazaborolidines and derivatives of 1,2-diaminoethane, has been fundamental to achieving high enantioselectivity in various chemical transformations, providing a framework for developing new stereoselective routes to compounds like chiral fluorenyl ethanols. iupac.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govpaperpublications.org Key principles include maximizing atom economy, using safer solvents and catalysts, and improving energy efficiency. nih.gov

In the context of synthesizing fluorenyl alcohols, several strategies align with green chemistry. The use of catalytic methods over stoichiometric reagents is inherently greener as it reduces waste. nih.govpaperpublications.org For instance, transition metal-catalyzed reactions operate with low catalyst loadings, minimizing waste streams. rsc.orgnih.gov

Solvent choice is another critical aspect. The use of ethanol as a solvent in rhodium-catalyzed asymmetric synthesis has been demonstrated, with the added benefit that the catalyst can be recycled, enhancing the sustainability of the process. rsc.org Acetic acid is also considered a green solvent. youtube.com Efforts to replace hazardous solvents like benzene (B151609) with less toxic alternatives such as toluene (B28343) are also part of this trend. nih.gov

A significant advancement is the application of continuous flow technology. A green production method for 9-aryl-fluoren-9-ols using a continuous flow Grignard reaction at room temperature has been reported. rsc.org This approach dramatically reduces the environmental impact factor (E-factor) by over 92% compared to traditional batch processing and significantly increases production efficiency. rsc.org

Green Chemistry PrincipleApplication in Fluorenyl Alcohol Synthesis
Catalysis Use of transition metal catalysts (e.g., Palladium, Rhodium) reduces the need for stoichiometric reagents. rsc.orgnih.govrsc.org
Safer Solvents Employing greener solvents like ethanol or reducing the use of hazardous ones. rsc.org
Atom Economy Designing reactions, like catalytic additions, that incorporate a high proportion of starting materials into the final product. youtube.com
Process Intensification Using continuous flow reactors to improve efficiency, safety, and reduce waste, as seen in the Grignard synthesis of 9-aryl-fluoren-9-ols. rsc.org

Challenges and Future Prospects in Synthetic Method Development

Despite significant advances, challenges remain in the synthesis of this compound and its derivatives. One primary challenge in catalytic syntheses is the identification of optimal catalyst combinations that ensure high reactivity and selectivity for complex transformations, especially in enantioconvergent processes where multiple side reactions are possible. nih.gov

Future prospects in the field are focused on several key areas. The development of more robust and versatile catalysts that can operate under even milder conditions and with broader substrate scopes is a continuous goal. Expanding the toolbox of enantioselective methods to access a wider range of chiral fluorenyl derivatives with perfect stereocontrol remains a priority.

Furthermore, the integration of more sustainable practices is a major driver of innovation. This includes the design of reactions that utilize renewable starting materials, operate in water or other benign solvents, and are amenable to scalable continuous flow production. nih.govrsc.org The development of novel synthetic strategies that are both highly efficient and environmentally benign will continue to shape the future of fluorene chemistry.

Chemical Transformations and Reaction Mechanisms Involving 2 9h Fluoren 9 Yl Ethanol

Reactivity of the Hydroxyl Group in 2-(9H-fluoren-9-yl)ethanol

The terminal hydroxyl group is a primary alcohol, and its reactivity is central to the derivatization of the molecule. msu.eduyoutube.com This functional group can readily participate in a variety of common alcohol reactions.

Esterification: this compound undergoes esterification when heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukyoutube.com This reversible reaction, known as Fischer-Speier esterification, produces the corresponding ester and water. researchgate.netrug.nl The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom.

Etherification: Ethers can be synthesized from this compound through processes like the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide (R-X) in an S_N2 reaction to form the ether. msu.edu Etherification can also occur via intermolecular dehydration of alcohols, often catalyzed by acid. rsc.orgresearchgate.net

Table 1: General Reactions of the Hydroxyl Group
Reaction TypeReagentsProduct TypeGeneral Mechanism
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Ester (Fluorenyl-CH₂CH₂-O-C(O)R)Fischer-Speier Esterification
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (Fluorenyl-CH₂CH₂-O-R)Williamson Ether Synthesis (S_N2)

Oxidation: As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. nih.gov

To Aldehyde: Use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), selectively oxidizes the primary alcohol to 2-(9H-fluoren-9-yl)acetaldehyde.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often from the Jones reagent), will oxidize the alcohol completely to 2-(9H-fluoren-9-yl)acetic acid.

Reduction: The direct reduction of the hydroxyl group is not a standard transformation. However, derivatives formed from the hydroxyl group can undergo reduction. For example, if the alcohol is first converted to a tosylate, the tosyl group can be reduced to a hydrogen atom using a reducing agent like lithium aluminum hydride (LiAlH₄), effectively removing the hydroxyl functionality.

Reactions at the 9-Position of the Fluorene (B118485) Nucleus

The fluorene ring system is distinguished by the relatively high acidity of the protons at the C-9 position (pKa ≈ 22.6 in DMSO). mdpi.com This allows for easy deprotonation by a moderately strong base to form a resonance-stabilized fluorenyl anion, which is a powerful carbon nucleophile. mdpi.com

The fluorenyl anion generated from this compound (often after protecting the hydroxyl group to prevent it from reacting with the base) can react with various electrophiles.

Alkylation: The nucleophilic anion readily participates in S_N2 reactions with primary and secondary alkyl halides to form 9,9-disubstituted fluorene derivatives. This C-alkylation is a highly efficient method for creating new carbon-carbon bonds at the 9-position. researchgate.netresearchgate.net

Arylation: Arylation at the 9-position can be achieved through several methods, including palladium-catalyzed cross-coupling reactions with aryl halides or via nucleophilic aromatic substitution with highly electron-deficient aryl systems.

Table 2: Representative Reactions at the C-9 Position
Reaction TypeReagentsIntermediateProduct Type
Alkylation1. Base (e.g., KOH, t-BuOK) 2. Alkyl Halide (R-X)Fluorenyl Anion9-Alkyl-9-(2-hydroxyethyl)fluorene
Arylation1. Base 2. Aryl Halide (Ar-X), Pd CatalystFluorenyl Anion9-Aryl-9-(2-hydroxyethyl)fluorene

The nucleophilic fluorenyl anion can attack the electrophilic carbon of carbonyl compounds like aldehydes and ketones in a reaction analogous to an aldol (B89426) condensation. kocw.or.krvanderbilt.edu The initial addition product is a β-hydroxy derivative. This intermediate can then undergo dehydration (loss of a water molecule), often promoted by heat or acidic/basic conditions, to yield a stable, conjugated dibenzofulvene derivative. mdpi.comkocw.or.kr This condensation reaction creates an exocyclic double bond at the C-9 position of the fluorene ring. mdpi.com

Nucleophilic Substitutions and Ring Opening Reactions Leading to Fluorenyl Ethanols

The synthesis of this compound itself often relies on the nucleophilicity of the fluorenyl anion. Two primary synthetic strategies are nucleophilic substitution and the ring-opening of epoxides.

Nucleophilic Substitution: One direct method involves the reaction of the fluorenyl anion with a suitable two-carbon electrophile containing a leaving group. A common substrate is a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The fluorenyl anion, generated by treating fluorene with a base like sodium hydroxide (B78521) or potassium hydroxide, acts as the nucleophile, displacing the halide in an S_N2 reaction to form the C-C bond and yield the target alcohol. savemyexams.comamherst.edu

Ring-Opening of Epoxides: A highly effective and common synthesis involves the nucleophilic ring-opening of ethylene (B1197577) oxide by the fluorenyl anion. researchgate.netlibretexts.org The anion attacks one of the carbon atoms of the strained three-membered epoxide ring, leading to its opening. openstax.org The subsequent workup with a proton source (e.g., water or dilute acid) protonates the resulting alkoxide to give this compound. This reaction is highly efficient due to the relief of ring strain in the epoxide. libretexts.orgnih.gov

Table 3: Synthetic Routes to this compound
Synthetic MethodNucleophileElectrophileKey Features
Nucleophilic SubstitutionFluorenyl Anion2-Haloethanol (e.g., Cl-CH₂CH₂-OH)Direct C-C bond formation via S_N2 mechanism.
Epoxide Ring-OpeningFluorenyl AnionEthylene OxideHighly efficient due to relief of epoxide ring strain. researchgate.net

Mechanistic Insights into Key Reactions of this compound

The study of reaction mechanisms provides a fundamental understanding of the chemical transformations that molecules undergo. For this compound, a primary alcohol featuring a bulky fluorenyl group, its reactivity is governed by the interplay of steric and electronic effects inherent to its structure. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively detailed in the available literature, its chemical behavior can be largely inferred from the well-established mechanisms of analogous primary alcohols and related fluorenyl compounds. Key reactions for alcohols include dehydration (elimination), oxidation, and esterification, each proceeding through distinct mechanistic pathways.

The dehydration of alcohols, leading to the formation of alkenes, can occur via E1, E2, or E1cB (Elimination Unimolecular conjugate Base) mechanisms, depending on the substrate structure and reaction conditions. Given that this compound is a primary alcohol, an E2 mechanism would be anticipated under strong, non-hindered base conditions, while an E1 mechanism is less likely due to the instability of the corresponding primary carbocation.

However, the presence of the 9-fluorenyl group introduces the possibility of an E1cB mechanism. The hydrogen at the C-9 position of the fluorene ring is notably acidic due to the aromatic stabilization of the resulting carbanion (fluorenide ion). While the acidic proton in an E1cB reaction is typically on the β-carbon, the electronic influence of the fluorenyl group could potentially stabilize a carbanion formed at the β-position. Studies on the elimination reactions of similar compounds, such as fluoren-9-ylmethyl carboxylate esters, have shown evidence for an E1cB mechanism where the rate-determining step is the formation of a carbanion intermediate. In a basic medium, the reaction would be initiated by the abstraction of a proton to form a carbanion, followed by the elimination of the leaving group (in this case, the hydroxyl group, which would first be protonated or converted to a better leaving group).

The general mechanism for the dehydration of a primary alcohol via an E2 pathway involves a concerted step where a base removes a β-hydrogen at the same time the leaving group departs. For this compound, this would lead to the formation of 9-vinyl-9H-fluorene.

Table 1: Plausible Dehydration Mechanisms for this compound

Mechanism Key Features Intermediate Product
E2 Concerted reaction; requires a strong base. Transition state 9-vinyl-9H-fluorene

| E1cB | Stepwise reaction; formation of a stabilized carbanion. | Carbanion | 9-vinyl-9H-fluorene |

Furthermore, the bulky fluorenyl group may also play a role in neighboring group participation, potentially influencing the rate and stereochemistry of substitution and elimination reactions of derivatives of this compound. However, specific research on this aspect for the target molecule is lacking.

Advanced Derivatization and Functionalization Strategies

Synthesis of Fluorenyl Ethanol (B145695) Esters and Ethers

The hydroxyl group of 2-(9H-fluoren-9-yl)ethanol serves as a key functional handle for the synthesis of various esters and ethers. These reactions are fundamental in modifying the compound's physical and chemical properties.

Ester Synthesis: Esters are commonly prepared through the reaction of this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A widely used method involves the use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the esterification of the alcohol with a phenolic acid. This approach has proven effective in generating esters with good yields. The general reaction involves activating the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the fluorenyl ethanol.

Ether Synthesis: Ethers of fluorenyl ethanol can be synthesized via several standard methods, most notably the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the fluorenyl ethoxide anion. This anion is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the corresponding ether. The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary halides being the most effective.

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReactantsKey Reagents/CatalystsProduct Type
Esterification (Fischer)This compound, Carboxylic AcidAcid Catalyst (e.g., H₂SO₄)Fluorenyl Ethanol Ester
Esterification (with Acyl Chloride)This compound, Acyl ChlorideBase (e.g., Pyridine)Fluorenyl Ethanol Ester
Etherification (Williamson)This compound, Alkyl HalideStrong Base (e.g., NaH)Fluorenyl Ethanol Ether

Formation of Complex Heterocyclic Systems Incorporating the Fluorene (B118485) Ethanol Scaffold

The fluorene moiety can be integrated into various heterocyclic systems, leading to compounds with potentially valuable electronic and biological properties.

Thiazole (B1198619) Derivatives: Thiazole rings can be appended to the fluorene scaffold using established synthetic routes like the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thioamide. For instance, a fluorene-containing α-haloketone can be cyclized with thiourea (B124793) to produce a 2-aminothiazole (B372263) derivative where the fluorene group is attached to the thiazole ring. The synthesis often begins with the chloroacetylation of a fluorene derivative to create the necessary α-haloketone precursor. While a base catalyst is not always required, its presence can shorten the reaction time.

Triazole Derivatives: The 1,2,3-triazole ring system is commonly synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." To create a fluorene-triazole hybrid, a fluorene derivative bearing either an azide (B81097) or a terminal alkyne is required. For example, 9-ethynyl-9H-fluoren-9-ol can serve as the alkyne component, which is then reacted with an organic azide in the presence of a copper(I) catalyst to form the 1,4-disubstituted triazole ring. Another approach involves an intramolecular Friedel-Crafts alkylation of biaryl hydroxy-1,2,3-triazoles to form the fluorene ring system directly fused or linked to the triazole.

Fluorenyl-Substituted Amino Acids and Peptides (Focus on Fmoc-related methodologies)

The fluorene scaffold is central to modern peptide chemistry through the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is structurally derived from 9-fluorenylmethanol, a close analog of this compound. It is widely used for the temporary protection of the N-terminus of amino acids during solid-phase peptide synthesis (SPPS).

The synthesis of Fmoc-protected amino acids involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated derivative under basic conditions. The key advantage of the Fmoc group is its stability to acidic conditions while being readily cleaved by a base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a fundamental principle of Fmoc-based SPPS. The synthesis of Fmoc amino acid azides from the corresponding protected amino acid provides stable, crystalline intermediates that are useful as coupling agents in peptide synthesis.

Table 2: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis

StepDescriptionKey Reagents
1. LoadingThe first Fmoc-protected amino acid is anchored to a solid support resin.Fmoc-amino acid, Resin (e.g., 2-CTC), DIEA
2. DeprotectionThe Fmoc group is removed from the N-terminus of the resin-bound amino acid.Piperidine in DMF
3. CouplingThe next Fmoc-protected amino acid is activated and coupled to the free amine.Fmoc-amino acid, Coupling agents (e.g., HBTU, DIC)
4. RepeatSteps 2 and 3 are repeated to elongate the peptide chain.-
5. CleavageThe completed peptide is cleaved from the resin and side-chain protecting groups are removed.Strong acid (e.g., TFA)

Development of Polymeric and Oligomeric Fluorene Ethanol Derivatives

The bifunctional nature of this compound and its derivatives allows for their incorporation into polymeric and oligomeric structures. The hydroxyl group provides a reactive site for polymerization, while the rigid fluorene core imparts desirable thermal and photophysical properties to the resulting materials.

Fluorene-containing polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The this compound unit can be incorporated into polymer backbones through several polymerization techniques:

Polyethers and Polyesters: The hydroxyl group can participate in condensation polymerization with dicarboxylic acids (to form polyesters) or dihalides (to form polyethers).

Polyurethanes: Reaction with diisocyanates can yield polyurethanes containing the fluorene moiety.

Ring-Opening Polymerization: this compound can act as an initiator for the ring-opening polymerization of cyclic monomers like lactones or epoxides, resulting in polymers with a fluorenyl end-group.

Precursor Polymers: Thiophene-substituted 2-oxazolines can be polymerized via cationic ring-opening methods to create precursor polymers. These polymers, featuring thiophene (B33073) side chains, exhibit high thermal stability and can be processed for applications in conductive polymer systems.

Polysiloxanes containing 9,9-diarylfluorene structures have been synthesized that demonstrate good solubility, high thermal stability, and high refractive indices, making them suitable for optical applications.

Strategies for Introducing Chiral Centers into Fluorenyl Ethanol Architectures

Introducing chirality into the fluorenyl ethanol framework can lead to materials with unique optical properties and applications in asymmetric catalysis or chiral recognition. A chiral center can be introduced at several positions, but a common strategy targets the carbon atom bearing the hydroxyl group.

Strategies for Introducing Chirality:

Asymmetric Synthesis: A primary method is the asymmetric reduction of a ketone precursor, 9-fluorenyl methyl ketone. Using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal-hydride complexes, can selectively produce one enantiomer of the resulting secondary alcohol.

Chiral Resolution: If a racemic mixture of a chiral fluorenyl ethanol derivative is synthesized, it can be separated into its constituent enantiomers. This is often achieved by reacting the alcohol with a chiral resolving agent (a chiral carboxylic acid, for instance) to form a pair of diastereomeric esters. These diastereomers have different physical properties (like solubility) and can be separated by crystallization or chromatography. Subsequently, hydrolysis of the separated diastereomers yields the pure enantiomers of the alcohol.

Use of Chiral Pool Starting Materials: A synthesis can be designed to start from a readily available chiral molecule, where the chirality is carried through the reaction sequence to the final fluorenyl ethanol product.

Once a chiral center is established, its absolute configuration is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. This involves ranking the four substituents attached to the chiral center based on atomic number and orienting the molecule so the lowest-priority group points away from the viewer.

Applications of 2 9h Fluoren 9 Yl Ethanol and Its Derivatives in Specialized Organic Synthesis

Role as a Versatile Building Block in Multistep Synthesis

2-(9H-fluoren-9-yl)ethanol serves as a valuable building block in the multistep synthesis of a diverse range of organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of a reactive hydroxyl group attached to an ethyl chain at the 9-position of the fluorene (B118485) ring. This hydroxyl group can be readily transformed into other functional groups, allowing for the construction of more complex molecular architectures.

The fluorene moiety itself is a key feature, as its derivatives are found in a number of natural products and bioactive compounds. The relatively acidic proton at the 9-position of the fluorene ring allows for facile functionalization, making it a versatile scaffold for introducing various substituents. researchgate.net This reactivity has been harnessed to create a library of derivatives with tailored electronic and steric properties.

In pharmaceutical synthesis, this compound is used to introduce the fluorenyl group into drug candidates, which can modulate their pharmacological activity, solubility, and metabolic stability. For instance, fluorene-containing compounds have been investigated for their potential as antimicrobial and anticancer agents. The synthesis of these complex molecules often involves a series of reactions where this compound or its activated derivatives are coupled with other synthetic intermediates.

Table 1: Selected Examples of Reactions Utilizing this compound as a Building Block

Reaction TypeReagentsProduct TypeApplication
EsterificationCarboxylic Acid, Acid ChlorideFluorenyl-containing estersProdrug synthesis, materials science
EtherificationAlkyl Halide, TosylateFluorenyl-containing ethersPharmaceutical intermediates
OxidationOxidizing Agent (e.g., PCC, Swern)(9H-fluoren-9-yl)acetaldehydeIntermediate for further elaboration
Conversion to HalideThionyl Chloride, Phosphorus Tribromide9-(2-haloethyl)-9H-fluorenePrecursor for nucleophilic substitution

Utilisation in Protecting Group Chemistry (e.g., Fmoc-related methodologies)

The most prominent application of a fluorenyl-based structure in organic synthesis is undoubtedly in the realm of protecting group chemistry, specifically the 9-fluorenylmethoxycarbonyl (Fmoc) group. While not directly synthesized from this compound, the principles of Fmoc chemistry are highly relevant as they showcase the utility of the fluorene scaffold. The Fmoc group is extensively used for the protection of amines, particularly in solid-phase peptide synthesis (SPPS). nih.govnih.govbiosynth.com

The key feature of the Fmoc protecting group is its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic and other reaction conditions. nih.govresearchgate.net This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without affecting the acid-labile protecting groups on the amino acid side chains. biosynth.com

Derivatives of this compound have been explored for the development of related protecting groups. For example, the 2-(9H-fluoren-9-yl)ethoxycarbonyl (Fmoec) group, which would be directly derived from this compound, has been investigated as an alternative to the Fmoc group. The additional ethyl spacer between the fluorene ring and the oxycarbonyl function can subtly modify the cleavage kinetics and the properties of the protected amino acid.

The general mechanism for the base-induced cleavage of fluorenyl-based protecting groups involves the abstraction of the acidic proton at the C9 position of the fluorene ring, followed by a β-elimination to release the deprotected amine and dibenzofulvene. nih.gov

Table 2: Comparison of Fluorenyl-Based Protecting Groups

Protecting GroupStructureCleavage ConditionsKey Features
Fmoc (9-fluorenylmethoxycarbonyl)Piperidine/DMFWidely used in SPPS, base-labile
Fmoec (2-(9H-fluoren-9-yl)ethoxycarbonyl)Piperidine/DMFModified cleavage kinetics, potential for altered solubility

Contribution to the Synthesis of Complex Natural Products and Analogues

The fluorene structural motif is present in a variety of natural products, and as such, this compound and its derivatives are valuable starting materials for the total synthesis of these complex molecules and their analogues. researchgate.net The synthesis of natural product analogues is a crucial area of research aimed at developing new therapeutic agents with improved properties.

By incorporating the fluorenyl group, chemists can systematically modify the structure of a natural product to probe structure-activity relationships (SAR). The rigid and planar nature of the fluorene ring can be used to introduce conformational constraints or to serve as a scaffold for the attachment of other pharmacophoric groups.

While specific examples of the direct use of this compound in the total synthesis of a major natural product are not extensively documented in readily available literature, the synthesis of various fluorene-containing bioactive molecules underscores its potential. For instance, the synthesis of fluorenyl-hydrazonothiazole derivatives with antimicrobial activity highlights the use of fluorene-based building blocks in creating molecules with biological relevance. mdpi.com

Reagent Development from this compound

Beyond its role as a structural component, this compound can be converted into a range of specialized reagents for organic synthesis. The hydroxyl group can be transformed into a leaving group or a reactive functional group, enabling the transfer of the 2-(9H-fluoren-9-yl)ethyl moiety to other molecules.

A key example is the preparation of 2-(9H-fluoren-9-yl)ethyl chloroformate. This reagent can be synthesized from this compound and phosgene or a phosgene equivalent. kobe-u.ac.jp 2-(9H-fluoren-9-yl)ethyl chloroformate is a valuable derivatizing agent for amines and amino acids, analogous to the widely used 9-fluorenylmethyl chloroformate (Fmoc-Cl). The resulting carbamates can be used for chromatographic analysis, often enhancing detectability due to the fluorescent nature of the fluorene ring.

Furthermore, chiral derivatives of this compound can be developed for use as chiral auxiliaries or ligands in asymmetric synthesis. The rigid fluorene backbone can provide a well-defined chiral environment, influencing the stereochemical outcome of a reaction.

Table 3: Reagents Derived from this compound

Reagent NamePrecursorSynthetic MethodApplication
2-(9H-fluoren-9-yl)ethyl chloroformateThis compoundReaction with phosgene or triphosgeneDerivatizing agent for amines and amino acids
9-(2-bromoethyl)-9H-fluoreneThis compoundTreatment with HBr or PBr3Alkylating agent
(9H-fluoren-9-yl)acetaldehydeThis compoundOxidationAldehyde for various C-C bond forming reactions

Applications in Materials Science and Photochemistry

Development of Fluorescent Probes and Labels Based on Fluorene (B118485) Ethanol (B145695) Scaffolds

The inherent fluorescence of the fluorene ring system makes it an excellent building block for fluorescent probes and labels. Fluorene derivatives are noted for their high photoluminescence efficiency, good thermal stability, and robust charge transport properties. The 2-(9H-fluoren-9-yl)ethanol scaffold allows for the chemical attachment of various functional groups to tune the photophysical properties and introduce specificity for biological targets.

These scaffolds are particularly valuable in the development of probes for bioimaging. Small-molecule fluorescent probes are sought after for their high sensitivity and selectivity in detecting specific enzymes and biomolecules. The design of these probes often involves mechanisms that switch fluorescence on or off in response to a specific biological event or target.

Recent research has focused on creating fluorene-based probes for advanced microscopy techniques, such as two-photon fluorescence microscopy. These probes can be designed to target specific organelles, like mitochondria, and report on physiological conditions such as the presence of reactive oxygen species or changes in ATP levels. nih.govrsc.org The ethanol group on the fluorene scaffold provides a convenient point for conjugation to biomolecules or targeting ligands.

Table 1: Photophysical Properties of Selected Fluorene Derivatives for Probing Applications

Compound/ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Feature
Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO)~380-390443 (Blue)HighEfficient blue emitter. elsevierpure.com
Poly[2,7-(9,9-dihexylfluorene)-alt-5,8-quinoxaline] (PFQ)N/A483 (Green)N/ATuned emission through copolymerization. elsevierpure.com
Poly[2,7-(9,9-dihexylfluorene)-alt-4,7-(2,1,3-benzothiadiazole)] (PFBT)N/A539 (Yellow)N/ARed-shifted emission for broader applications. elsevierpure.com
9-Borafluorene (B15495326) Derivatives~280-300~550 (Yellow-Greenish)Up to 73.6%High thermal stability and strong solid-state emission. nih.gov

Utilisation in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Fluorene derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and excellent charge-carrying capabilities. Polyfluorenes (polymers based on fluorene repeating units) are particularly noted for their strong blue emission, a critical component for full-color displays and white lighting applications.

The this compound unit can be incorporated into both small molecules and polymers for OLEDs. The hydroxyl group allows for the synthesis of more complex structures, enabling fine-tuning of the electronic energy levels (HOMO/LUMO) to optimize charge injection and transport, and to control the emission color. mdpi.com For instance, fluorene derivatives have been synthesized to act as emitters, hosts, or charge-transporting materials within the multilayered structure of an OLED device. nih.govmdpi.com

Research has shown that modifying the fluorene core, for example by creating 9-borafluorene derivatives, can lead to materials with strong electroluminescence and high thermal stability, making them suitable for use as light-emitting materials in OLED devices. nih.gov Devices fabricated with these materials have demonstrated high luminance intensity, paving the way for next-generation displays and lighting. nih.gov

Role in Photoconductive and Charge-Transporting Materials

The π-conjugated system of the fluorene core is inherently suited for charge transport, a critical function in many electronic devices. Materials based on fluorene can exhibit high charge carrier mobility, making them effective as hole-transporting materials (HTMs) or electron-transporting materials (ETMs). The rigid, planar structure facilitates intermolecular π-π stacking, which creates pathways for charge carriers to move through the material.

Fluorene-based compounds are designed to have specific energy levels that align with other materials in a device, such as perovskites in solar cells or emitters in OLEDs, to ensure efficient charge injection and extraction. mdpi.commdpi.com For example, the HOMO energy levels of fluorene-based HTMs can be tuned to match the work function of the anode (like ITO), reducing the energy barrier for hole injection. mdpi.com

Researchers have developed air-stable and solution-processable bipolar charge transporting materials based on fluorene, which can transport both holes and electrons. rsc.org These materials have demonstrated hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org The ability to modify the fluorene scaffold, including at the C9 position where the ethanol group resides, allows for precise control over the material's electronic properties and morphology, influencing its charge transport efficiency. mdpi.com

Emerging Applications in Energy Harvesting and Conversion Devices

The excellent electronic and optical properties of fluorene-based materials also make them promising candidates for energy harvesting applications, particularly in organic solar cells (OSCs), also known as organic photovoltaics (OPVs). In an OSC, a donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), which is then separated at a donor-acceptor interface to generate free charge carriers and produce a current.

Fluorene-based conjugated polymers are often used as the electron donor material in the active layer of bulk heterojunction solar cells. nih.govingentaconnect.comrsc.org These polymers can be engineered to have a wide bandgap and low-lying HOMO levels, which are desirable for achieving high open-circuit voltages (Voc) in solar cells. rsc.org The this compound moiety can serve as a starting point for synthesizing these complex polymers, offering a way to control solubility and morphology, which are critical for device performance.

Recent studies on fluorene-based copolymers for OSCs have shown promising power conversion efficiencies (PCEs). For example, a fluorinated polymer incorporating an oxime-functionalized fluorene unit achieved a PCE of 10.71% when paired with a non-fullerene acceptor. rsc.org Similarly, other fluorene-based semiconducting copolymers have been synthesized and tested in OSCs, demonstrating their potential for efficient light harvesting and charge generation. nih.govingentaconnect.com The ongoing development of novel fluorene derivatives continues to advance the field of organic photovoltaics. acs.orgsemi.ac.cn

Table 2: Performance of Fluorene-Based Polymers in Organic Solar Cells

Polymer SystemAcceptorPower Conversion Efficiency (PCE)Key Finding
F8T2 and OPTAN copolymerPC71BM1.22%Good solubility and thermal stability. nih.govingentaconnect.com
PBFO-F (fluorinated oxime-fluorene polymer)Y610.71%Wide bandgap (2.08 eV) and low-lying HOMO levels lead to high efficiency. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(9H-fluoren-9-yl)ethanol by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the fluorene (B118485) ring system typically appear in the aromatic region of the spectrum. The protons on the ethyl chain exhibit characteristic shifts and splitting patterns due to their proximity to the fluorene moiety and the hydroxyl group. For instance, the methylene (B1212753) group adjacent to the hydroxyl (–CH₂OH) and the methylene group attached to the fluorene ring (–CH₂–fluorene) will have unique chemical shifts. The hydroxyl proton itself often appears as a broad singlet, though its position can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information by revealing the number of distinct carbon environments in the molecule. nih.govbas.bg The spectrum of this compound will show a series of signals corresponding to the carbons of the fluorene backbone, the two carbons of the ethanol (B145695) side chain, and the spiro-carbon at the 9-position of the fluorene ring. bas.bg The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbon bearing the hydroxyl group (–CH₂OH) will have a characteristic downfield shift compared to the other aliphatic carbon. The numerous aromatic signals from the fluorene ring can be assigned using advanced 2D NMR techniques like HMQC and HMBC, which correlate proton and carbon signals. bas.bg

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

Nucleus Chemical Shift (δ) in ppm Assignment
¹H NMRAromatic region (multiple signals)Fluorene ring protons
¹H NMRVariable, often a broad singletHydroxyl proton (OH)
¹H NMRSpecific upfield signalsMethylene protons (–CH₂CH₂OH)
¹³C NMRDownfield signalsAromatic carbons of the fluorene ring
¹³C NMRSpecific upfield signalCarbon attached to the hydroxyl group (–C H₂OH)
¹³C NMRSpecific upfield signalCarbon attached to the fluorene ring (–C H₂–fluorene)
¹³C NMRCharacteristic signalSpiro-carbon (C-9 of fluorene)

Note: The exact chemical shifts can vary depending on the solvent and specific experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic absorption bands. A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. utexas.edu The C-H stretching vibrations of the aromatic fluorene ring and the aliphatic ethyl chain appear in the 2850-3100 cm⁻¹ region. utexas.edu Furthermore, characteristic C=C stretching absorptions from the aromatic rings are expected in the 1400-1600 cm⁻¹ range, and a C-O stretching vibration from the alcohol can be found in the 1000-1200 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-system of the fluorene moiety. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, will show absorption bands in the ultraviolet region. sigmaaldrich.com These absorptions correspond to π-π* transitions within the aromatic fluorene ring system. acs.org The exact position and intensity of these absorption maxima (λ_max) are characteristic of the fluorene chromophore.

Table 2: Key Spectroscopic Data for Functional Group Analysis of this compound

Spectroscopic Technique Characteristic Absorption/Transition Functional Group/Structural Feature
Infrared (IR)~3200-3600 cm⁻¹ (broad)O-H stretch (alcohol)
Infrared (IR)~2850-3100 cm⁻¹C-H stretch (aromatic and aliphatic)
Infrared (IR)~1400-1600 cm⁻¹C=C stretch (aromatic)
Infrared (IR)~1000-1200 cm⁻¹C-O stretch (alcohol)
Ultraviolet-Visible (UV-Vis)Multiple bands in the UV regionπ-π* transitions of the fluorene ring

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) that corresponds to the molecular weight of the compound (210.27 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

In addition to the molecular ion, the mass spectrum will display a series of fragment ions resulting from the cleavage of specific bonds within the molecule upon ionization. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org The fragmentation pattern of this compound would likely show a significant peak corresponding to the stable fluorenyl cation or related fragments, providing further evidence for the proposed structure. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. docbrown.info

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Interpretation
210Molecular ion peak ([C₁₅H₁₄O]⁺)
192Loss of water ([M - H₂O]⁺)
179Loss of the –CH₂OH group
165Fluorenyl cation

Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a detailed molecular structure.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound on a silica (B1680970) gel plate will move a certain distance relative to the solvent front, and the resulting retention factor (Rf) value is characteristic of the compound in a given solvent system. The presence of a single spot suggests a high degree of purity.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is frequently employed. rsc.org The compound is passed through a column packed with a stationary phase, such as silica gel, and eluted with a suitable solvent or solvent mixture. Different components of a mixture will travel through the column at different rates, allowing for the separation and isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more precise and quantitative method for purity analysis. By using a high-pressure pump to pass the sample through a column with a specific stationary phase, HPLC can separate components with high resolution. The retention time of the compound is a characteristic identifier, and the area under the peak can be used to determine its concentration and purity. Chiral HPLC can be used to separate enantiomers if the compound is chiral. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a widely used tool for calculating properties like molecular orbital energies, electron density distribution, and reactivity descriptors. mpg.deworldscientific.com DFT studies on fluorene (B118485) and its derivatives are common, providing a framework for understanding the electronic properties of 2-(9H-fluoren-9-yl)ethanol.

Electronic Structure: The electronic properties of fluorene derivatives are largely dictated by the π-conjugated system of the fluorene core. mdpi.comresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions. mdpi.com For the fluorene moiety, the HOMO and LUMO are primarily delocalized over the aromatic rings. mdpi.com The introduction of substituents at the C-9 position or other locations on the rings can significantly alter the HOMO and LUMO energy levels. worldscientific.comresearchgate.net For instance, electron-withdrawing groups tend to lower the HOMO and LUMO energies and decrease the energy gap (HLG), which can increase the molecule's reactivity. worldscientific.com Conversely, electron-donating groups can raise these energy levels.

In the case of this compound, the ethanol (B145695) group at the C-9 position is not directly conjugated with the aromatic system. However, it can influence the electronic structure through inductive effects and by affecting the molecule's conformation. DFT calculations on similar 9-substituted fluorenes show that even aliphatic chains can change the HOMO and LUMO energy levels. researchgate.net

Reactivity: DFT calculations can predict sites of reactivity. For the fluorene molecule, the C-9 position is known to have acidic protons, and deprotonation leads to the formation of a stable, aromatic fluorenyl anion. researchgate.net The reactivity of fluorene derivatives can be analyzed using parameters derived from DFT, such as electrostatic potential maps, which indicate electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack, respectively. Studies on fluorenol and fluorenone, for example, show how the hydroxyl and carbonyl groups influence the electronic distribution and potential for intermolecular interactions. nih.gov A smaller HOMO-LUMO gap, as calculated by DFT, generally suggests higher reactivity. worldscientific.comnih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Fluorene Derivatives This table presents hypothetical yet representative data based on typical findings for fluorene derivatives to illustrate the concepts.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9H-Fluorene-7.65-1.725.93
Fluorenone-7.99-1.536.46 nih.gov
Fluorenol-7.56-1.655.91 nih.gov
2-amino-9H-fluorene-7.10-1.555.55
2-nitro-9H-fluorene-8.21-2.156.06

Note: This table is for illustrative purposes. Actual values depend on the specific DFT functional and basis set used.

Molecular Dynamics (MD) Simulations of Fluorene Ethanol Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is invaluable for understanding how molecules interact with each other and with their environment, such as a solvent. rsc.orgnih.govresearchgate.net

While specific MD simulations for this compound are not readily found, studies on fluorene-based polymers and other derivatives provide insight into the intermolecular forces at play. rsc.orgnih.govresearchgate.net For this compound, MD simulations could model its behavior in various solvents. The fluorene unit is hydrophobic, while the terminal hydroxyl group of the ethanol substituent is capable of forming hydrogen bonds.

Key Interactions:

In polar solvents (e.g., water, ethanol): The hydroxyl group would interact favorably with the solvent through hydrogen bonding, while the fluorene moiety would experience hydrophobic effects, potentially leading to aggregation to minimize contact with the polar solvent.

In nonpolar solvents (e.g., toluene (B28343), hexane): The fluorene part of the molecule would be well-solvated. The polar hydroxyl groups might drive intermolecular association between solute molecules, forming dimers or small clusters.

π-π Stacking: MD simulations can reveal the tendency of the flat, aromatic fluorene rings to stack on top of each other (π-π stacking), a common interaction in aromatic systems. researchgate.net These interactions are crucial in determining the packing of molecules in the solid state and aggregation in solution. rsc.org

Simulations of fluorene-based copolymers have shown that the nature of the solvent significantly influences the conformation and aggregation of the polymer chains. rsc.orgnih.govresearchgate.net For example, a good solvent for the polymer backbone promotes more flexible structures. rsc.orgnih.gov Similarly, MD simulations could predict how this compound molecules arrange themselves in bulk, which would be critical for understanding the properties of materials derived from it.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational method that attempts to correlate the structural or property-describing features of molecules (known as descriptors) with their experimentally measured properties. biointerfaceresearch.comnih.gov Once a statistically significant correlation is found, it can be used to predict the properties of new, unsynthesized molecules.

For derivatives of this compound, QSPR models could be developed to predict a wide range of physicochemical properties. biointerfaceresearch.cominformaticsjournals.co.in The core structure would be the fluorene scaffold, and modifications could be made to the ethanol side chain or the aromatic rings.

Descriptors: Molecular descriptors used in QSPR can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices). biointerfaceresearch.comresearchgate.net

Geometric: Based on the 3D structure (e.g., molecular surface area, volume). nih.gov

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Predicted Properties: QSPR studies on polycyclic aromatic hydrocarbons (PAHs), a class that includes fluorene, have successfully predicted properties such as:

Boiling point nih.gov

Solubility nih.gov

n-octanol/water partition coefficient (log K_ow) nih.gov

Bioconcentration factor nih.gov

By building a QSPR model with a training set of fluorene derivatives with known properties, one could predict these properties for new derivatives of this compound, accelerating the discovery of compounds with desired characteristics for specific applications.

Analysis of Conformational Preferences and Stereochemical Effects

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Computational methods can be used to determine the stable conformations (rotational isomers or conformers) of a molecule and the energy barriers between them.

For this compound, the key conformational flexibility lies in the rotation around the single bonds of the ethanol side chain attached to the C-9 position of the fluorene ring. The bulky fluorene group will create significant steric hindrance, limiting the number of preferred conformations.

Studies on similar molecules, such as 9-ethylfluorene and 9-propylfluorene, have used quantum chemical calculations to identify stable conformers and the barriers to their interconversion. datapdf.com For 9-propylfluorene, calculations identified multiple stable conformations, which were categorized based on the dihedral angles of the alkyl chain relative to the fluorene ring system. datapdf.com A similar approach for this compound would involve mapping the potential energy surface as a function of the C(Ar)-C9-Cα-Cβ and C9-Cα-Cβ-O dihedral angles. The presence of the terminal hydroxyl group could also lead to intramolecular hydrogen bonding with the π-system of the fluorene ring in certain conformations.

Table 2: Hypothetical Conformational Data for this compound Based on findings for similar 9-alkylfluorenes. datapdf.com

ConformerDihedral Angle (C(Ar)-C9-Cα-Cβ)Relative Energy (kcal/mol)
Anti~180°0.00 (most stable)
Gauche~60°0.85
Eclipsed (Transition State)~0°> 3.00

Note: This table is illustrative. The actual values would need to be calculated for the specific molecule.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting various types of spectra, which can aid in the identification and characterization of molecules. aip.org Furthermore, it can be used to map out the energetic profiles of chemical reactions, identifying transition states and intermediates. thieme-connect.de

Spectroscopic Parameters:

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with reasonable accuracy. chemicalbook.com For this compound, this would help in assigning the peaks in an experimental spectrum. The predicted shifts would be sensitive to the molecule's conformation. Methods for predicting ¹⁹F NMR shifts have also been developed and are crucial for fluorinated analogues. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. aip.orgproprep.comresearchgate.net This is useful for identifying characteristic functional group vibrations. For this compound, calculations would predict the O-H stretch, C-O stretch, and various C-H and aromatic C-C stretching and bending modes, which could be compared to an experimental spectrum. bartleby.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netnih.gov For fluorene derivatives, the main absorptions are typically π-π* transitions within the conjugated system. mdpi.com The position of the absorption maximum (λ_max) is sensitive to substituents and the planarity of the molecule. mdpi.com Machine learning models are also emerging as tools to predict UV-Vis spectra. nih.govnih.gov

Reaction Pathways: Computational methods can elucidate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For reactions involving this compound, such as oxidation of the alcohol to an aldehyde or acid, or dehydration to form a vinylfluorene derivative, DFT could be used to:

Determine the activation energy barriers for different proposed mechanisms.

Assess the thermodynamic stability of intermediates.

Understand the role of catalysts in lowering reaction barriers.

For example, the mechanism for the synthesis of fluorene derivatives from propargylic alcohols has been investigated computationally, proposing the involvement of allene (B1206475) carbocation intermediates. thieme-connect.de

Conclusion and Future Perspectives

Summary of Current Research Advancements

Research on 2-(9H-fluoren-9-yl)ethanol has primarily focused on its utility as a chemical intermediate. The compound is a well-established precursor in multi-step syntheses, valued for the reactivity of its hydroxyl group which allows for further chemical modification.

Key advancements include:

Synthetic Intermediate: The compound is frequently used as a starting material for creating more complex molecules. A notable example is its conversion to 9-(2-bromoethyl)-9H-fluorene, a key reagent for introducing the fluorenyl ethyl moiety into other structures. chemicalbook.comchemsrc.com

Monomer for Polymer Synthesis: The fluorene (B118485) group is known to impart desirable thermal and optical properties to polymers. This compound has been utilized in the synthesis of novel polymers, where the fluorene unit contributes to the polymer backbone or side chains, influencing the material's final characteristics. lookchem.com

Foundation for Bioactive Molecules: The compound serves as a foundational fragment in the synthesis of molecules with potential therapeutic applications. Research has shown its incorporation into derivatives that are being investigated as anti-inflammatory agents and for the modification of β-lactam antibiotics. medchemexpress.com Furthermore, it is a building block for fluorenyl-hydrazonothiazole derivatives that have been screened for antimicrobial activity. mdpi.com

Component in Drug Delivery: Investigations have explored the use of this compound as a component in advanced drug delivery systems, highlighting its potential role in pharmaceutical formulations. lookchem.com

Identification of Unexplored Research Avenues for this compound

Despite its utility, the full potential of this compound remains to be unlocked. Several research avenues are ripe for exploration:

Advanced Materials Development: While used in polymers, a systematic exploration of its role in conjugated polymers for organic electronics is an important next step. The fluorene core is a well-known chromophore, and tailoring polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors is a promising, yet underexplored, area.

Systematic Biological Screening: The preliminary findings on antimicrobial and anti-inflammatory potential warrant a more in-depth investigation. medchemexpress.commdpi.com Synthesizing a diverse library of derivatives by modifying the ethanol (B145695) group and the fluorene ring, followed by comprehensive biological screening, could lead to the discovery of potent new therapeutic leads.

Exploitation of the Hydroxyl Group: The reactivity of the terminal alcohol can be more extensively exploited. Beyond simple conversions like bromination, it can be used to attach a wide variety of functional groups, including polymerizable units, biocompatible moieties, or "click" chemistry handles, to create highly specialized molecules.

Structure-Property Relationship Studies: A detailed investigation into how the 2-hydroxyethyl side chain specifically influences the physical, optical, and biological properties of its derivatives, in comparison to other fluorene analogues like 9H-fluorene-9-methanol or 2-(9H-fluoren-9-yl)acetic acid, would provide fundamental insights for rational molecular design. nih.govbldpharm.com

Green Synthesis and Applications: Developing more sustainable and efficient synthetic routes to this compound, and using it to create environmentally benign materials, aligns with the growing emphasis on green chemistry. york.ac.uk

Potential for Interdisciplinary Research Collaborations

The diverse potential of this compound makes it an ideal subject for interdisciplinary research:

Chemistry and Materials Science: Joint efforts are needed to design, synthesize, and characterize novel polymers and organic electronic materials. Chemists can focus on creating new monomers from this compound, while materials scientists can fabricate and test devices, providing crucial feedback for molecular optimization.

Chemistry and Pharmacology/Biology: Collaborations are essential for advancing its biomedical applications. Synthetic chemists can generate libraries of derivatives, which can then be evaluated by pharmacologists and biologists for their efficacy against various diseases, mechanisms of action, and toxicological profiles. medchemexpress.commdpi.com

Chemistry and Chemical Engineering: The transition from laboratory-scale synthesis to industrial production requires collaboration with chemical engineers. This partnership can focus on optimizing reaction conditions, developing scalable and cost-effective processes, and ensuring the sustainability of the manufacturing methods. google.com

Chemistry and Physics: To fully understand the potential for optoelectronic applications, collaborations with physicists are necessary to perform in-depth photophysical studies, including fluorescence spectroscopy and theoretical modeling, to elucidate the electronic structure and properties of derived materials. acs.org

Anticipated Impact on Chemical Science and Technology

Continued research into this compound and its derivatives is anticipated to have a significant impact across several fields:

Chemical Science: This compound will likely expand the toolkit of functional building blocks available to chemists. Research into its reactivity and applications will contribute to a deeper understanding of structure-property relationships in fluorene-based systems and may lead to the development of novel synthetic methodologies.

Technology:

Materials Technology: The development of new high-performance polymers and organic semiconductors based on this scaffold could lead to more efficient and stable OLED displays, solar cells, and sensors.

Medical Technology: The most significant impact could be in the pharmaceutical sector. If the promise shown in early studies holds, it could lead to the development of new classes of antibiotics or anti-inflammatory drugs, addressing critical unmet medical needs. medchemexpress.commdpi.com Its application in drug delivery systems could also enhance the performance of existing therapies. lookchem.com

Sustainable Technology: By focusing on green synthetic pathways and applications, research on this compound can contribute to the broader goal of a more sustainable chemical industry. york.ac.uk

Q & A

Q. What is the standard laboratory synthesis protocol for 2-(9H-fluoren-9-yl)ethanol?

The synthesis typically involves hydrogenolysis of a protected precursor. For example:

  • Dissolve the precursor (e.g., a fluorenylmethyl-protected derivative) in dry ethanol under inert atmosphere (N₂) .
  • Add a catalyst (e.g., 10% Pd/C) and purge with H₂ to initiate hydrogenation .
  • Stir for 3 hours under H₂, then filter through celite to remove the catalyst .
  • Purify via recrystallization or column chromatography. Confirm purity using HPLC (>95%) or NMR .

Q. What safety precautions are critical when handling this compound?

  • Skin/Eye Protection: Wear gloves and goggles; the compound is a skin/eye irritant (Category 2/2A) .
  • Storage: Keep in a cool, dry place away from oxidizers. Degradation over time may increase hazards .
  • Spill Management: Use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the purity of this compound validated in research settings?

  • Chromatography: HPLC with UV detection (λ = 254–280 nm) .
  • Spectroscopy: ¹H/¹³C NMR to confirm structural integrity (e.g., fluorenyl proton signals at δ 7.2–7.8 ppm) .
  • Melting Point: Compare experimental values (e.g., ~141°C) with literature data .

Advanced Research Questions

Q. How are contradictory crystallographic data resolved for fluorenyl derivatives?

  • Software Tools: Use SHELXL for refinement, leveraging high-resolution data to resolve disorder or twinning .
  • Validation: Cross-check with PLATON or Mercury to identify missed symmetry or hydrogen-bonding networks .
  • Case Study: For fluorenylmethanol derivatives, anisotropic displacement parameters (ADPs) can clarify thermal motion discrepancies .

Q. What computational strategies optimize reaction conditions for fluorenyl derivatives?

  • DFT Calculations: Model transition states to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation .
  • Solvent Screening: Use COSMO-RS simulations to select solvents that improve yield (e.g., ethanol vs. THF) .
  • Kinetic Analysis: Apply Arrhenius plots to determine activation energy for side reactions (e.g., over-reduction) .

Q. Which advanced techniques confirm stability under experimental conditions?

  • Accelerated Stability Testing: Expose the compound to heat (40–60°C) and monitor degradation via LC-MS .
  • Oxidative Stress Assays: Use radical initiators (e.g., AIBN) to evaluate susceptibility to oxidation .
  • Solid-State NMR: Track conformational changes in crystalline forms under humidity .

Methodological Notes

  • Synthesis Optimization: Replace Pd/C with PtO₂ for faster hydrogenolysis in sterically hindered derivatives .
  • Safety vs. Reactivity: While the compound is non-hazardous per transport regulations, lab-specific risks (e.g., dust inhalation) require fume hood use .
  • Data Reproducibility: Cross-validate crystallographic results with independent datasets to avoid overinterpretation of weak reflections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.